molecular formula C8H10Cl3N B6324587 (S)-1-(2,6-Dichlorophenyl)ethanamine HCl CAS No. 2055848-81-0

(S)-1-(2,6-Dichlorophenyl)ethanamine HCl

Cat. No. B6324587
CAS RN: 2055848-81-0
M. Wt: 226.5 g/mol
InChI Key: QBWKCUFYMDZATP-JEDNCBNOSA-N
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Description

The compound “(S)-1-(2,6-Dichlorophenyl)ethanamine HCl” is a derivative of 2,6-dichlorophenyl compounds . These compounds are often used in chemical reactions such as the Staudinger reaction .


Synthesis Analysis

The Staudinger reaction has been used with 2,6-dichlorophenyl azide derivatives for robust aza-ylide formation . This reaction proceeds rapidly and has been successfully applied to chemical modification of proteins in living cells .


Chemical Reactions Analysis

The Staudinger reaction using 2,6-dichlorophenyl azide derivatives has been studied . This reaction involves the formation of water- and air-stable aza-ylides .

Scientific Research Applications

Multifunctional Biocide

  • Application : 2-(Decylthio)ethanamine hydrochloride demonstrates broad spectrum activity against bacteria, fungi, and algae. It also exhibits biofilm and corrosion inhibition properties, showcasing its multifunctional biocidal capabilities in various cooling water systems (Walter & Cooke, 1997).

Antiamoebic Activity

  • Application : Chalcones possessing N-substituted ethanamine, synthesized from reactions involving 2-chloro N-substituted ethanamine hydrochloride, have been found to exhibit significant antiamoebic activity against strains of Entamoeba histolytica (Zaidi et al., 2015).

Cyclopalladated Derivatives Synthesis

  • Application : (E)-N-benzylidene-2-(2,6-dichlorophenyl)ethanamine forms acetato- and chlorido-bridged cyclopalladated derivatives when treated with Pd(OAc)2 and LiCl, respectively. These compounds are used in the study of monoimine and bimetallic complexes (Albert et al., 2011).

Histamine Receptor Study

  • Application : N,N-diethyl-2-[(4 phenylmethyl)-phenoxy]-ethanamine X HCl, structurally similar to 2-(2,6-dichlorophenyl)ethanamine HCl, has been used in the study of the antiestrogen binding site, revealing its potential role as a histamine or histamine-like receptor (Brandes et al., 1985).

Spectroscopic and Redox Behaviour Analysis

  • Application : The Schiff base ligand synthesized from 2-(2,6-dichlorophenyl)ethanamine HCl has been characterized spectroscopically. Its electrochemical properties were investigated, revealing reversible and irreversible processes (Çelik et al., 2011).

Hydrolysis Rate Constants Study

  • Application : Studies on hydrolysis rate constants of chlorinated compounds, including derivatives of 2-(2,6-dichlorophenyl)ethanamine HCl, have been conducted to understand their reactivity in neutral and alkaline solutions (Jeffers et al., 1989).

Photocatalytic Degradation

  • Application : Research involving photocatalytic degradation of chlorinated compounds in the presence of semiconductor particulates like TiO2 and ZnO uses derivatives of 2-(2,6-dichlorophenyl)ethanamine HCl to study the degradation mechanisms (Borello et al., 1989).

Biotransformation for Drug Synthesis

  • Application : (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, a derivative of 2-(2,6-dichlorophenyl)ethanamine HCl, has been synthesized biocatalytically. This process has applications in the synthesis of antifungal agents like Miconazole (Miao et al., 2019).

Gastroprotective Effects Study

  • Application : The compound N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine HCl, related to 2-(2,6-dichlorophenyl)ethanamine HCl, has been characterized for its gastroprotective effects. Its mechanism is believed to involve an increase in prostacyclin synthesis in the gastric mucosa (Glavin & Gerrard, 1990).

properties

IUPAC Name

(1S)-1-(2,6-dichlorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWKCUFYMDZATP-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC=C1Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704388
Record name (1S)-1-(2,6-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121443-79-6
Record name (1S)-1-(2,6-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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